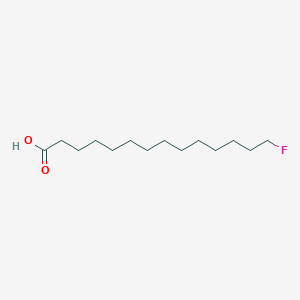

14-Fluoro-myristic acid

Description

14-Fluoro-myristic acid is a fluorinated derivative of myristic acid (tetradecanoic acid, C14:0), a 14-carbon saturated fatty acid. The substitution of a fluorine atom at the terminal carbon (C-14) introduces unique physicochemical properties, including altered solubility, metabolic stability, and biological interactions. Fluorination is a common strategy in medicinal chemistry to modulate compound behavior, as fluorine’s high electronegativity and small atomic radius can enhance lipid solubility and resistance to enzymatic degradation .

This article compares this compound with myristic acid, myristelaidic acid, myristic acid alkyne, and methyl myristate, focusing on structural, physicochemical, and functional differences.

Properties

Molecular Formula |

C14H27FO2 |

|---|---|

Molecular Weight |

246.36 g/mol |

IUPAC Name |

14-fluorotetradecanoic acid |

InChI |

InChI=1S/C14H27FO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13H2,(H,16,17) |

InChI Key |

MFWHHTJGSBBVFN-UHFFFAOYSA-N |

SMILES |

C(CCCCCCC(=O)O)CCCCCCF |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCCF |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 14-fluoro-myristic acid and its analogs:

*Note: Solubility data for this compound inferred from fluorinated analog trends.

Key Observations:

- Fluorination Impact : The fluorine atom in this compound likely reduces aqueous solubility compared to myristic acid but increases lipid solubility and metabolic resistance due to blocked β-oxidation .

- Unsaturation vs. Fluorination : Myristelaidic acid (trans-C14:1) exhibits faster CoA conversion than its cis isomer, while fluorination may slow enzymatic processing entirely .

- Functional Groups : Myristic acid alkyne’s terminal alkyne enables bioorthogonal click chemistry, whereas methyl myristate’s ester group enhances volatility .

Metabolic Stability and Toxicity

- Myristic Acid : Metabolized via β-oxidation; incorporated into myristoyl-CoA for protein modification .

- This compound : Fluorine at C-14 likely inhibits β-oxidation, prolonging half-life. This property is critical for studying long-term protein acylation .

- Myristelaidic Acid : Trans double bond accelerates CoA conversion compared to cis isomers, suggesting positional unsaturation impacts metabolic rates .

- Fluoroacetic Acid Contrast : Unlike toxic short-chain fluoroacetic acid (LD₅₀ ~2–10 mg/kg), this compound’s longer chain may reduce acute toxicity by avoiding lethal citrate cycle disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.